molecular formula C12H22N2 B106818 1,7-二氨基-3,5-二甲基金刚烷 CAS No. 19385-96-7

1,7-二氨基-3,5-二甲基金刚烷

货号: B106818
CAS 编号: 19385-96-7
分子量: 194.32 g/mol
InChI 键: KFINWPLSLFZOSU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,7-Diamino-3,5-dimethyladamantane is a chemical compound with the molecular formula C12H22N2 . It contains a total of 38 bonds, including 16 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 2 primary amines (aliphatic) .


Synthesis Analysis

A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane has been described, with a yield of 87% . The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines resulted in a series of symmetrical 1,3-disubstituted ureas with yields between 63% and 99% .


Molecular Structure Analysis

The molecular structure of 1,7-Diamino-3,5-dimethyladamantane includes 38 bonds in total, with 16 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 2 primary amines (aliphatic) . The molecule contains 36 atoms in total, including 22 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .


Chemical Reactions Analysis

The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines resulted in a series of symmetrical 1,3-disubstituted ureas . The synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .

科学研究应用

人体可溶性环氧化物水解酶抑制剂

1,7-二氨基-3,5-二甲基金刚烷: 显示出作为人体可溶性环氧化物水解酶 (sEH) 抑制剂的潜力 . sEH 是治疗高血压、炎症和疼痛疾病的潜在靶点 . 抑制 sEH 可以预防导致血脑屏障功能障碍的氧化应激,这对管理 2 型糖尿病等疾病至关重要 .

抗癌活性

该化合物已用于合成对乳腺癌 (MCF7)、结肠癌 (HCT116) 和肝癌 (Huh7) 细胞系具有抗癌活性的脲类 . 这种应用在开发新的化疗药物方面意义重大。

阿尔茨海默病治疗

作为 1,3-二取代脲的一部分,1,7-二氨基-3,5-二甲基金刚烷衍生物充当胆碱酯酶抑制剂,这对治疗阿尔茨海默病很重要 . 这些化合物通过提高大脑中神经递质的水平来帮助控制症状。

抗原生动物和抗蠕虫剂

金刚烷结构也存在于诸如苏拉明之类的药物中,苏拉明用作抗原生动物和抗蠕虫剂 . 能够融入这些药物使其成为治疗寄生虫感染的宝贵化合物。

抗心律失常药物成分

他利诺lol,一种抗心律失常药物,包含源自金刚烷化合物的结构 . 用1,7-二氨基-3,5-二甲基金刚烷对这些药物进行修饰可能会增强其疗效或药代动力学特性。

酪氨酸-DNA 磷酸二酯酶 1 抑制剂

含金刚烷的 1,3-二取代脲,可由1,7-二氨基-3,5-二甲基金刚烷合成,用作酪氨酸-DNA 磷酸二酯酶 1 (TDP1) 的抑制剂 . TDP1 是抗癌治疗的另一个生物靶点,为开发新的癌症治疗方法提供了途径。

降血糖剂

该化合物参与了格列齐特,一种对 SARS-CoV-2 包膜蛋白具有抑制活性的降血糖剂的组成 . 这突出了其在糖尿病管理中的潜在作用,以及可能在与 COVID-19 相关的治疗中的作用。

利尿剂应用

托拉塞米,一种利尿剂,含有可以从金刚烷类化合物衍生而来的结构<a aria-label="1: " data-citationid="ba2433ae-6ba2-7516-ec03-5c78391116bf-41" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1134/S107

作用机制

While specific information on the mechanism of action for 1,7-Diamino-3,5-dimethyladamantane was not found, it’s worth noting that similar compounds have been used as inhibitors of human soluble epoxide hydrolase .

未来方向

The synthesized ureas from the reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines hold promise as human soluble epoxide hydrolase inhibitors . This suggests potential future directions in the development of new therapeutics.

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,7-Diamino-3,5-dimethyladamantane have been shown to attenuate or block chemically or electrically induced seizures in rodents at doses of 5-20 mg/kg . This suggests that the drug might have potential utility in the treatment of seizures .

Dosage Effects in Animal Models

In animal models, the effects of 1,7-Diamino-3,5-dimethyladamantane vary with different dosages . At a dose of 20 mg/kg, the compound induced spontaneous motor seizures in amygdala-kindled rats . No motor seizures were observed in non-kindled rats at the same dosage .

属性

IUPAC Name

5,7-dimethyladamantane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFINWPLSLFZOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diamide 3 (1.56 g) was added to diethyene glycol (25 mL). The reaction mixture was stirred at 175˜180° C. for 16 h. The brown solution was cooled to room temperature, and water was added (100 mL). The reaction mixture was extracted with a solvent consisting of ethyl acetate (80%) and t-butylmethyl ether (20%) (70 mL×7). The combined organic solvent was washed with water and brine, and dried over sodium sulfate. The solution was concentrated to approximately 20 mL. Anhydrous hydrogen chloride in ethyl acetate was added. The precipitate was filtered. The product was then dissolved in water (10 mL). The product was extracted with ethyl acetate (10 mL×6). Solvent was removed to afford diamine 4 as an off-white solid (767 mg).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。